4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline
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Overview
Description
4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 3-chlorophenyl group and an N,N-dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline typically involves the reaction of 3-chlorophenyltellurium trichloride with N,N-dimethylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compound. The reaction mixture is often refluxed in a suitable solvent, such as toluene or dichloromethane, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the tellurium atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere at low temperatures.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituent being introduced.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds or tellurium-free products.
Substitution: Compounds with different functional groups replacing the tellurium atom.
Scientific Research Applications
4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts, due to the unique properties of tellurium.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biological molecules, potentially disrupting normal cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: A selenium-containing compound with similar structural features.
3-[Dichloro(4-methylphenyl)-lambda(4)-tellanyl]propanoic acid: Another tellurium-containing compound with different functional groups.
Uniqueness
4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline is unique due to the presence of both a tellurium atom and a 3-chlorophenyl group, which confer distinct chemical properties and reactivity. Its combination of tellurium and aniline moieties makes it particularly interesting for applications in organic synthesis and materials science.
Properties
CAS No. |
65688-50-8 |
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Molecular Formula |
C14H14ClNTe |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
4-(3-chlorophenyl)tellanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14ClNTe/c1-16(2)12-6-8-13(9-7-12)17-14-5-3-4-11(15)10-14/h3-10H,1-2H3 |
InChI Key |
SXHZQZCGUNJPDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=CC(=C2)Cl |
Origin of Product |
United States |
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